molecular formula C17H15NO2 B14271607 1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione CAS No. 141734-96-5

1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione

Cat. No.: B14271607
CAS No.: 141734-96-5
M. Wt: 265.31 g/mol
InChI Key: SDIHGWFWVLGCSK-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione typically involves the use of acetates and acrylamides as starting materials. A common method includes the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it environmentally friendly and efficient.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up to achieve kilo-scale quantities. The robust protocol allows for the synthesis of various derivatives, including CRBN ligands and drugs like Aminoglutethimide and Niraparib . The process involves multiple steps, including protection, cyclization, and deprotection, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can be further utilized in organic synthesis and drug development .

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of target proteins, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is unique due to its biphenyl group, which imparts additional stability and potential for diverse chemical modifications. This structural feature distinguishes it from simpler piperidine derivatives and enhances its utility in various applications .

Properties

CAS No.

141734-96-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(2-phenylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C17H15NO2/c19-16-11-6-12-17(20)18(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2

InChI Key

SDIHGWFWVLGCSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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